molecular formula C14H15N3O3S B6559388 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide CAS No. 921522-22-7

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B6559388
CAS RN: 921522-22-7
M. Wt: 305.35 g/mol
InChI Key: CBLYPGLBVWYPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide, also known as 2-ATMPA, is a small molecule that has been studied for its potential applications in scientific research. It is an acetamide derivative, containing a thiazole ring, and is synthesized using a variety of methods. This molecule has been studied for its ability to interact with proteins, enzymes, and other molecules in the body, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been found to interact with proteins, enzymes, and other molecules, and has been found to have a variety of biochemical and physiological effects. It has been studied for its potential applications in drug discovery, drug delivery, and as a therapeutic agent. Additionally, it has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain types of cancer cells.

Mechanism of Action

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is believed to interact with proteins and enzymes, leading to a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to interact with other proteins, such as the adenosine triphosphate (ATP) binding cassette transporter (ABC) proteins. Additionally, it has been found to interact with other molecules, such as DNA.
Biochemical and Physiological Effects
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to interact with other proteins, such as the adenosine triphosphate (ATP) binding cassette transporter (ABC) proteins. Additionally, it has been found to inhibit the growth of certain types of cancer cells, and to modulate the activity of certain receptors, such as the angiotensin receptor.

Advantages and Limitations for Lab Experiments

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a small molecule, making it easy to synthesize and purify. Additionally, it has been found to interact with proteins and enzymes, making it useful for studying biochemical and physiological processes. However, there are some limitations to using 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide in lab experiments. It is a synthetic molecule, and its effects may not be the same as those of naturally occurring molecules. Additionally, it may not be suitable for long-term experiments, due to its potential toxicity.

Future Directions

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has a variety of potential applications in scientific research. It has been studied for its potential applications in drug discovery, drug delivery, and as a therapeutic agent. Additionally, it has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, it has potential applications in other areas of research, such as neuroscience and immunology. Further research is needed to fully understand the potential applications of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide.

Synthesis Methods

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide can be synthesized through a variety of methods, including a simple three-step synthesis. The first step involves reacting 3-methoxyphenylacetic acid with thiourea to form 2-acetamido-1,3-thiazol-4-yl-N-(3-methoxyphenyl)acetamide. The second step involves reacting the resulting product with hydrazine hydrate to form 2-acetamido-1,3-thiazol-4-yl-N-(3-methoxyphenyl)acetamide hydrochloride. The third and final step involves reacting the hydrochloride with sodium hydroxide to form the desired 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide.

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9(18)15-14-17-11(8-21-14)7-13(19)16-10-4-3-5-12(6-10)20-2/h3-6,8H,7H2,1-2H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLYPGLBVWYPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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